molecular formula C18H13ClF3N3O2 B2949627 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione CAS No. 251310-60-8

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2949627
CAS No.: 251310-60-8
M. Wt: 395.77
InChI Key: MAGCEXNUMIEXDI-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C18H13ClF3N3O2 and its molecular weight is 395.77. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenylethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2/c19-14-10-13(18(20,21)22)11-23-16(14)25-9-7-15(26)24(17(25)27)8-6-12-4-2-1-3-5-12/h1-5,7,9-11H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGCEXNUMIEXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C=CN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione, with CAS number 251310-60-8, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive review of its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and agriculture.

The molecular formula of this compound is C18H13ClF3N3O2C_{18}H_{13}ClF_3N_3O_2, with a molecular weight of approximately 395.76 g/mol. Key chemical properties include:

PropertyValue
Boiling Point487.2 ± 55.0 °C (Predicted)
Density1.433 ± 0.06 g/cm³ (Predicted)
pKa-0.90 ± 0.39 (Predicted)

These properties suggest that the compound has a relatively high boiling point and density, indicating stability under various conditions.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine precursors with phenethylamine derivatives under controlled conditions. Various synthetic routes have been reported, often utilizing halogenated intermediates to achieve the desired product .

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antifungal activity. For instance, certain analogs showed inhibition rates against various fungi such as Botrytis cinerea and Fusarium graminearum. The structure-activity relationship (SAR) indicates that modifications in the phenyl or pyridine rings can significantly enhance antifungal efficacy .

Toxicity Studies

Toxicity assessments conducted on zebrafish embryos revealed that some derivatives possess moderate toxicity levels, which necessitates careful consideration in their application . The results suggest that while the compound exhibits beneficial biological activities, its safety profile must be thoroughly evaluated.

The biological mechanisms underlying the activity of this compound are still being elucidated. Preliminary findings suggest that it may interfere with fungal cell wall synthesis or disrupt metabolic processes within the target organisms . Further research is needed to clarify these mechanisms and optimize the compound's efficacy.

Case Studies

  • Zebrafish Model : A study investigated the effects of various concentrations of the compound on zebrafish embryos, assessing developmental toxicity and survival rates. Results indicated that lower concentrations were less toxic and did not significantly affect embryonic development compared to higher doses .
  • Fungicidal Efficacy : Comparative studies against commercial fungicides showed that certain derivatives of this compound outperformed traditional agents like pyraclostrobin in inhibiting fungal growth in controlled laboratory settings .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione":

Basic Information

  • Chemical Names: this compound . Other names include 2,4(1H,3H)-Pyrimidinedione, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-phenylethyl)- and 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2-phenylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione .
  • CAS Number: 251310-60-8
  • Molecular Formula: C18H13ClF3N3O2
  • Predicted Properties:
    • Boiling Point: 487.2±55.0 °C
    • Density: 1.433±0.06 g/cm3

Potential Applications

While the provided search results do not offer explicit case studies or comprehensive data tables detailing the applications of "this compound," they do suggest potential uses:

  • Acetyl-CoA Carboxylase (ACC) Inhibition: A related patent discusses thienopyrimidine derivatives as acetyl-CoA carboxylase (ACC) inhibitors . The patent describes the suitability of compounds for treating conditions mediated by ACC, such as obesity, dyslipidemia, hyperlipidemia, and fungal, parasitic, or bacterial infections .
  • Plant ACC Suppression: The patent also mentions a method for suppressing ACC in plants by contacting the plant with an inhibitor compound .
  • Research Tool: The compound may be used in biological and pathological research, specifically in studying intracellular signal transduction pathways in fat generation tissue and evaluating ACC inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione?

  • Methodology :

  • Stepwise Cyclization : Utilize nucleophilic substitution on 3-chloro-5-(trifluoromethyl)pyridine derivatives to introduce the phenethyl group, followed by cyclocondensation with urea or thiourea analogs to form the pyrimidinedione core. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation .
  • Catalytic Efficiency : Employ palladium-catalyzed cross-coupling reactions for regioselective functionalization, as demonstrated in structurally similar pyridine-pyrimidine hybrids .
    • Validation : Monitor reaction progress via TLC and LC-MS, and confirm purity using HPLC (>98%) with a C18 column and acetonitrile/water gradient .

Q. How can the structural configuration of this compound be confirmed?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., chiral acids) to determine absolute stereochemistry, as applied to analogous pyrimidinediones in and .
  • Spectroscopic Analysis : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify substituent positions. For example, the trifluoromethyl group exhibits distinct 19F^{19}F-NMR shifts near -60 ppm .

Advanced Research Questions

Q. What experimental designs are recommended for assessing the compound’s pharmacokinetic properties?

  • Methodology :

  • In Vitro Assays : Use Caco-2 cell monolayers to evaluate intestinal permeability. Measure P-glycoprotein efflux ratios to predict bioavailability .
  • Metabolic Stability : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via UPLC-QTOF-MS. Compare half-life (t1/2t_{1/2}) to reference compounds like midazolam .
    • Data Interpretation : Apply compartmental modeling (e.g., Wagner-Nelson method) to estimate absorption rates, ensuring statistical power through ≥4 replicates per condition .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Dose-Response Reproducibility : Conduct independent assays across multiple labs using standardized protocols (e.g., ATP-based cell viability assays for cytotoxicity). Control variables like DMSO concentration (<0.1%) .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to validate direct binding to purported targets (e.g., kinases, GPCRs) .
    • Case Study : In , crystallographic data resolved conflicting reports on a pyridazinone’s binding mode by identifying key halogen bonding interactions .

Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicological impact?

  • Methodology :

  • Degradation Pathways : Perform photolysis experiments under simulated sunlight (λ > 290 nm) and analyze degradation products via HRMS. Note that trifluoromethyl groups often resist hydrolysis, leading to persistent metabolites .
  • Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (OECD 202) to determine LC50LC_{50} values. Correlate results with log PP (octanol-water partition coefficient) to predict bioaccumulation potential .
    • Experimental Design : Follow split-plot designs (as in ) to account for variables like pH and organic carbon content in soil/water matrices .

Methodological Notes

  • Safety Protocols : Handle chloro/trifluoromethyl derivatives in fume hoods with nitrile gloves. Neutralize waste with 10% sodium bicarbonate before disposal .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like Zenodo and report significant figures/error margins per ACS guidelines .

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